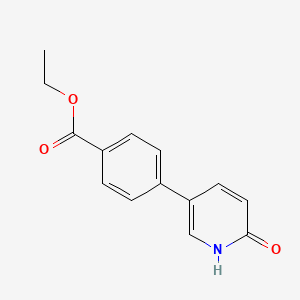

5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE

Description

Nomenclature and Chemical Classification

The systematic name, 5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE, precisely describes the molecule's structure according to IUPAC conventions. It is built upon a central pyridine (B92270) ring, which is a six-membered aromatic heterocycle containing one nitrogen atom.

2-Hydroxypyridine (B17775) : This indicates that a hydroxyl (-OH) group is attached to the second carbon atom of the pyridine ring, adjacent to the nitrogen.

5-(...) : This signifies that a substituent is attached at the fifth carbon atom of the pyridine ring.

(4-Ethoxycarbonylphenyl) : This describes the substituent itself. It is a phenyl group (a benzene (B151609) ring) attached to the pyridine ring. This phenyl group is, in turn, substituted at its fourth carbon atom (the para position) with an ethoxycarbonyl group (-COOCH₂CH₃), which is the ethyl ester of a carboxylic acid.

Chemically, this compound is classified as a substituted aryl-2-hydroxypyridine. A crucial characteristic of the 2-hydroxypyridine scaffold is its tautomerism; it exists in equilibrium with its lactam form, 2-pyridone. researchgate.netsci-hub.se This lactam-lactim tautomerism is a defining feature that influences the molecule's chemical reactivity and its interactions in biological systems.

| Identifier | Value |

|---|---|

| Common Name | 2-Hydroxypyridine, 2-Pyridone |

| Molecular Formula | C₅H₅NO |

| Molecular Weight | 95.10 g/mol |

| CAS Number | 142-08-5 |

Significance of the 2-Hydroxypyridine Core in Chemical Research

The 2-hydroxypyridine, or 2-pyridone, core is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its ability to serve as a versatile foundation for the development of compounds that can interact with a wide range of biological targets. Its significance is multifaceted, spanning synthetic chemistry, pharmacology, and materials science. researchgate.netsci-hub.seeurekaselect.com

The structure's importance is largely due to its unique combination of features. The amide-like functionality within the 2-pyridone tautomer allows it to act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). nih.govnih.gov This capability is crucial for binding to biological macromolecules like enzymes and receptors.

Furthermore, the 2-pyridone ring is a bioisostere for various common chemical groups, including amides, phenols, and other heterocycles. nih.govrsc.org This means it can mimic the size, shape, and electronic properties of these groups, allowing chemists to substitute it into known active molecules to fine-tune properties like metabolic stability, water solubility, and lipophilicity. rsc.org The scaffold is found in numerous natural products and is a key building block in the synthesis of pharmaceuticals and agrochemicals. researchgate.netsci-hub.se

| Area of Research | Specific Application / Role |

|---|---|

| Medicinal Chemistry | Core structure for anticancer, antibacterial, antiviral, and anti-inflammatory agents. researchgate.netresearchgate.net |

| Drug Design | Used as a bioisostere to improve pharmacokinetic properties of drug candidates. nih.govrsc.org |

| Synthetic Chemistry | Versatile intermediate and precursor for more complex N-heterocycles. researchgate.net |

| Materials Science | Building block for functional materials and intermolecular connectors. eurekaselect.com |

Overview of Research Trajectories for Substituted 2-Hydroxypyridines

Research involving substituted 2-hydroxypyridines is dynamic and expansive, driven by the scaffold's proven utility. A major focus of current research is the development of novel and efficient synthetic methodologies to create libraries of diverse derivatives. Modern techniques such as multicomponent reactions (MCRs) and transition metal-catalyzed cross-coupling reactions are heavily employed to rapidly assemble complex 2-pyridone structures. nih.govresearchgate.netacs.org

In medicinal chemistry, research is highly targeted. Substituted 2-pyridones are being extensively investigated for specific therapeutic applications. For instance, the scaffold is a key component in several FDA-approved kinase inhibitors used in cancer therapy, such as Palbociclib and Doravirine. nih.govrsc.org The substituents on the pyridone ring play a critical role in determining the molecule's selectivity and potency against specific kinase targets. The presence of an ethoxycarbonylphenyl group, as seen in the subject compound, introduces a functionality that can be used to modulate these interactions.

Another significant research trajectory is the development of new antibacterial agents that operate through novel mechanisms to combat antibiotic resistance. Certain ring-fused 2-pyridones have been shown to inhibit bacterial virulence by disrupting processes like the formation of pili, which are essential for bacteria to infect host cells. diva-portal.org Additionally, other research programs are exploring N-aryl-2-pyridone derivatives as potential agonists for cannabinoid receptors, indicating the scaffold's potential in neurology and pain management. mdpi.com The ongoing exploration of how different substituents influence biological activity continues to be a central theme, ensuring that the 2-hydroxypyridine scaffold will remain a focal point of chemical and pharmaceutical research.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(6-oxo-1H-pyridin-3-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(16)15-9-12/h3-9H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPSGCFTWRLPNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595166 | |

| Record name | Ethyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281233-45-2 | |

| Record name | Ethyl 4-(6-oxo-1,6-dihydropyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Established Synthetic Routes to 2-Hydroxypyridine (B17775) Derivatives

The synthesis of the 2-hydroxypyridine core, which exists in tautomeric equilibrium with its 2-pyridone form, is a foundational aspect of organic chemistry. iipseries.org The physical state of the substrate often determines the predominant tautomer; in the solid phase, it is typically 2-pyridone, while in the gas phase, 2-hydroxypyridine is favored. iipseries.org In solution, the equilibrium is influenced by the polarity of the medium. iipseries.org Several classical and modern methods are employed to construct this heterocyclic system.

Hydrolysis of Halopyridines and Related Precursors

A traditional and straightforward method for synthesizing 2-hydroxypyridines involves the nucleophilic substitution of a halogen atom at the C-2 position of the pyridine (B92270) ring. This hydrolysis is typically achieved by treating a 2-halopyridine with an alkali metal hydroxide (B78521). google.com The reaction often requires elevated temperatures and may sometimes be facilitated by metal catalysts, such as copper, to improve yields and reaction rates. google.com

Another related approach involves the diazotization of 2-aminopyridines. In this two-step process, the amino group is first converted to a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then hydrolyzed, often by treatment with an alkali metal hydroxide solution, to yield the corresponding 2-hydroxypyridine. iipseries.org

| Precursor Type | Reagents | Key Features |

| 2-Halopyridines | Alkali Hydroxides (e.g., NaOH, KOH) | Often requires heat; may use metal catalysts (e.g., Cu) for activation. google.com |

| 2-Aminopyridines | 1. NaNO₂, dil. HCl 2. Alkali Hydroxide | Proceeds via a diazonium salt intermediate. iipseries.org |

Cyclocondensation Reactions for Pyridone Ring Formation

Building the pyridone ring from acyclic precursors through cyclocondensation is a versatile and widely used strategy that allows for the introduction of various substituents. These methods involve the formation of the six-membered ring through one or more condensation steps.

A common approach is the reaction of β-keto amides, which can undergo self-condensation or react with other partners to form the pyridone ring. researchgate.net Similarly, reactions of enaminones with compounds containing active methylene (B1212753) groups, such as malononitrile, in the presence of a base, provide an efficient route to highly substituted pyridin-2(1H)-ones. researchgate.net Transition metal-catalyzed reactions have also emerged as powerful tools. For instance, the condensation of an alkyne, an imine, and a nitrile can be catalyzed by Lewis acids or transition metals like palladium, platinum, or gold to construct the 2-pyridone scaffold. iipseries.org

| Reactants | Catalyst/Conditions | Product Type |

| β-Keto Amides | Base or Acid | Substituted 2-Pyridones researchgate.net |

| Enaminones + Malononitrile | Ethanol (B145695), Room Temperature | Substituted Pyridin-2(1H)-ones researchgate.net |

| Alkynes + Nitriles | Transition Metal Catalyst (e.g., Pd, Pt, Au) | Substituted 2-Pyridones iipseries.org |

| N-propargylamines + Active Methylene Compounds | N/A | Structurally diversified 2-pyridones organic-chemistry.org |

Direct Hydroxylation and Oxidation Methods

The direct introduction of a hydroxyl group onto a pre-formed pyridine ring presents a challenge due to the electron-deficient nature of the heterocycle. nih.govacs.orgacs.org However, methods utilizing pyridine N-oxides as precursors offer a viable pathway. Pyridine N-oxides can be activated to facilitate substitution at the C-2 position. A classic example is the reaction of a pyridine N-oxide with acetic anhydride, which forms a 2-acetoxypyridine intermediate. google.com This intermediate can then be readily hydrolyzed to afford the desired 2-hydroxypyridine. google.com More recent developments have focused on photochemical methods, where the photoexcitation of pyridine N-oxides can lead to valence isomerization and subsequent rearrangement to form hydroxylated products. nih.govacs.orgacs.org Another approach involves the reaction of a pyridine compound with elemental fluorine in water, which can directly yield the 2-hydroxypyridine derivative. google.com

Strategies for Regioselective Functionalization at the C-5 Position

To synthesize the target molecule, 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine, specific functional groups must be installed at the C-5 position of the pyridine ring and on the attached phenyl moiety.

Introduction of the Aryl Moiety via Coupling Reactions

The formation of the carbon-carbon bond between the C-5 position of the pyridine ring and the C-1 position of the phenyl ring is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis, allowing for the precise and efficient formation of aryl-aryl bonds.

The Suzuki cross-coupling reaction is a prominent example, involving the reaction of a halo-substituted pyridine (e.g., 5-bromo-2-hydroxypyridine) with an arylboronic acid or its ester (e.g., (4-ethoxycarbonylphenyl)boronic acid). mdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a base. The versatility and functional group tolerance of the Suzuki reaction make it an ideal choice for this transformation. mdpi.com Other cross-coupling reactions, such as the Heck reaction, can also be employed for the direct arylation of C-H bonds, although this may present challenges in controlling regioselectivity. nih.gov

| Reaction Name | Pyridine Precursor | Aryl Precursor | Catalyst System |

| Suzuki Coupling | 5-Halopyridine | Arylboronic Acid/Ester | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base mdpi.com |

| Heck Coupling | Pyridine (C-H arylation) | Aryl Halide | Palladium Catalyst |

| Dehydrogenative Coupling | Two nonactivated aryl C-H bonds | N/A | Palladium Catalyst (e.g., Pd(TFA)₂) nih.gov |

Esterification Methods for the Ethoxycarbonyl Group

The ethoxycarbonyl group on the phenyl ring is typically introduced via esterification of the corresponding carboxylic acid (4-carboxyphenyl group). The Fischer esterification is the most common and direct method, involving the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. chemguide.co.uklibretexts.orgmasterorganicchemistry.com The reaction is reversible, and driving the equilibrium towards the ester product can be achieved by using a large excess of the alcohol or by removing the water formed during the reaction. chemguide.co.ukmasterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride, which then reacts readily with ethanol to form the ester. Another method involves the alkylation of a carboxylate salt with an alkylating agent like diethyl sulfate. google.com

| Method | Carboxylic Acid Form | Reagents | Key Features |

| Fischer Esterification | Aromatic Carboxylic Acid | Ethanol (excess), Acid Catalyst (e.g., H₂SO₄) | Reversible reaction, driven by excess alcohol or water removal. chemguide.co.uklibretexts.org |

| From Acyl Chloride | Aromatic Acyl Chloride | Ethanol, Base (optional) | Highly reactive, generally high yield. |

| Alkylation of Carboxylate | Carboxylic Acid Salt (e.g., potassium salt) | Alkylating Agent (e.g., diethyl sulfate) | Can be performed with or without a phase-transfer catalyst. google.com |

Advanced Synthetic Approaches Applicable to 2-Hydroxypyridine Analogues

Recent progress in synthetic organic chemistry has introduced powerful tools for the construction and derivatization of the 2-hydroxypyridine scaffold. These approaches, including transition metal-catalyzed C-H activation, multicomponent reactions, and selective derivatization strategies, enable the creation of highly functionalized and structurally diverse analogues.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for forming carbon-carbon bonds, bypassing the need for pre-functionalized substrates. researchgate.netnih.gov This methodology is particularly valuable for the direct arylation of heterocyclic compounds like 2-hydroxypyridines. Various catalytic systems, primarily based on palladium, rhodium, and ruthenium, have been developed to selectively activate C-H bonds at specific positions on the pyridine ring. iipseries.orgbeilstein-journals.org

In the context of 2-hydroxypyridine analogues, the pyridine nitrogen can act as an endogenous directing group, guiding the metal catalyst to an ortho C-H bond for functionalization. researchgate.net For instance, ruthenium(II) catalysts, often enhanced by specialized ligands such as 5-trifluoromethyl-2-hydroxypyridine, have shown increased activity for the ortho C-H bond arylation of 2-phenylpyridine (B120327) substrates in aqueous media. nih.gov This approach allows for the direct coupling of the pyridine core with a variety of aryl halides. nih.gov

Key aspects of these reactions include:

Catalyst: Commonly used metals include Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru). beilstein-journals.orgacs.org

Directing Group: The inherent pyridine nitrogen often directs the arylation to the C6 position. In other substrates, an external directing group can be installed to achieve different regioselectivities. nih.gov

Coupling Partner: Aryl halides (e.g., bromides, iodides) and organoboron compounds are frequently used as aryl sources. beilstein-journals.org

Oxidant/Additives: Oxidants are often required to facilitate the catalytic cycle, especially in Rh(III)-catalyzed reactions. researchgate.net

| Catalyst System | Substrate Type | Arylating Agent | Key Features |

|---|---|---|---|

| [(η6-p-cymene)RuCl2]2 with 2-hydroxypyridine ligands | 2-Phenylpyridine | Aryl halides | Enhanced catalytic activity in water; ligand accelerates the C-H activation step. nih.gov |

| Rhodium(III) complexes | 2-Phenylpyridines | Aryl boronic acids, arylsilanes | Operates under oxidative conditions, enabling C-C bond formation with high efficiency. researchgate.net |

| Palladium(II) catalysts | N-acyl 2-aminopyridines | Aryl iodides | Utilizes an amide directing group for regioselective C-H arylation. acs.org |

| Copper(I) catalysts | Pyridine N-oxides | Arylboronic esters | Provides a cost-effective method for the synthesis of 2-arylpyridines. beilstein-journals.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. researchgate.netnih.gov MCRs are advantageous due to their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net Several MCRs have been developed for the synthesis of the 2-hydroxypyridine (also known as 2-pyridone) core. researchgate.netdoaj.org

A notable example is the one-pot, three-component condensation of an alkene, a ketone, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce highly substituted 4,6-diaryl-3-cyano-2-pyridones. researchgate.netdoaj.org This method is considered environmentally friendly and offers significant benefits, including reduced reaction times, high yields, and straightforward product isolation compared to classical methods. doaj.org

The general scheme for this reaction involves:

Mixing the reactants (alkene, ketone, ammonium acetate).

Heating the mixture, often without a solvent.

Isolation of the 2-hydroxypyridine product after cooling and washing. researchgate.net

This approach allows for significant diversity in the final product, as a wide range of alkenes and ketones can be employed as starting materials. researchgate.net

| Reaction Name/Type | Components | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Three-component condensation | Aromatic Alkenes, Aromatic Ketones, Ammonium Acetate | Solvent-free, 80 °C | 4,6-Diaryl-3-cyano-2-pyridones. researchgate.net |

| Hantzsch Dihydropyridine Synthesis (variant) | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Typically acid or base-catalyzed | Dihydropyridines, which can be oxidized to pyridines. mdpi.com |

| Bohlmann-Rahtz Pyridine Synthesis | Enaminone, α,β-Unsaturated Ketone | Thermal or acid-catalyzed cyclodehydration | Substituted Pyridines. |

Achieving chemo- and regioselectivity is crucial when functionalizing a pre-existing 2-hydroxypyridine core, which possesses multiple reactive sites. The inherent electronic properties of the 2-hydroxypyridine ring, which exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, govern its reactivity. nih.gov The lactam form is generally dominant. nih.gov

Electrophilic aromatic substitution typically occurs at the C3 and C5 positions, which are activated by the electron-donating nature of the ring nitrogen and the hydroxyl/oxo group. Nucleophilic substitution, on the other hand, is more complex. One advanced strategy involves the initial C-H fluorination at the position alpha to the ring nitrogen, followed by a subsequent nucleophilic aromatic substitution (SNAr). acs.org This two-step process allows for the regioselective introduction of a wide array of nucleophiles under mild conditions. acs.org

Strategic derivatization can be summarized as follows:

Electrophilic Substitution: Reactions like nitration, halogenation, and Friedel-Crafts acylation are directed to the C3 and C5 positions due to the ring's electron-rich nature.

Nucleophilic Substitution: This is facilitated by installing a good leaving group, such as a halogen, on the ring. The 2- and 4-positions are particularly susceptible to nucleophilic attack. acs.org

Directed Ortho-Metalation (DoM): A directing group can be used to selectively deprotonate and functionalize a specific C-H bond, often adjacent to the directing group, with an electrophile.

| Reaction Type | Position(s) Functionalized | Reagents & Conditions | Key Outcome |

|---|---|---|---|

| Electrophilic Halogenation | C3 and/or C5 | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | Selective installation of halogen atoms at electron-rich positions. |

| Nitration | C3 and/or C5 | HNO3/H2SO4 | Introduction of a nitro group, a versatile handle for further transformations. |

| C-H Fluorination followed by SNAr | C2 (or other positions α to N) | 1) AgF2; 2) Various Nucleophiles (e.g., alkoxides, amines) | Highly regioselective introduction of diverse functional groups via a fluoro intermediate. acs.org |

Tautomerism and Conformational Analysis of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Investigation of 2-Hydroxypyridine (B17775)/2-Pyridone Tautomeric Equilibrium

The tautomeric equilibrium between the 2-hydroxypyridine (the enol form) and 2-pyridone (the keto form) is a classic and extensively studied phenomenon in heterocyclic chemistry. nih.govwuxibiology.com This equilibrium is highly sensitive to the physical state, solvent, and the nature of substituents on the pyridine (B92270) ring.

Gas-Phase Tautomeric Preferences and Energy Differences

In the absence of intermolecular interactions, such as in the gas phase, the tautomeric equilibrium of the parent 2-hydroxypyridine molecule favors the aromatic 2-hydroxypyridine form. stackexchange.com Experimental measurements using IR spectroscopy have determined the energy difference to be between 2.43 and 3.3 kJ/mol in favor of the hydroxy tautomer. stackexchange.comwikipedia.org This preference is attributed to the aromatic stabilization of the pyridine ring in the hydroxy form and minimal steric hindrance. nih.govresearchgate.net

Numerous theoretical and computational studies have been conducted to corroborate these findings. nih.gov While the small energy difference presents a challenge for computational accuracy, most high-level calculations concur that the 2-hydroxypyridine tautomer is the more stable species in the gas phase. nih.govresearchgate.net For instance, M062X and CCSD methods predict the 2-hydroxypyridine form to be more stable by 5–9 kJ/mol, while other methods like B3LYP have yielded conflicting results, highlighting the sensitivity of the calculation to the chosen methodology. nih.govresearchgate.net One computational study on the ground state of 2-hydroxypyridine found it to be 1.78 kcal/mol (7.45 kJ/mol) more stable than the 2-pyridone form. aip.org

Table 1: Calculated Gas-Phase Energy Differences (ΔE) for 2-Hydroxypyridine/2-Pyridone Tautomers

| Computational Method | Basis Set | More Stable Tautomer | ΔE (kJ/mol) |

|---|---|---|---|

| Experimental (IR) | - | 2-Hydroxypyridine | 2.43 - 3.3 |

| M062X | 6-311++G** / aug-cc-pvdz | 2-Hydroxypyridine | 5 - 9 |

| CCSD | 6-311++G** / aug-cc-pvdz | 2-Hydroxypyridine | 5 - 9 |

| B3LYP | 6-311++G** / aug-cc-pvdz | 2-Pyridone | 1 - 3 |

This table presents a selection of experimental and computational data for the parent 2-hydroxypyridine system to illustrate the general trend in the gas phase.

Solvent Effects on Tautomeric Equilibrium

The position of the tautomeric equilibrium is profoundly influenced by the solvent environment. wuxibiology.com A clear trend is observed where non-polar solvents favor the 2-hydroxypyridine tautomer, whereas polar solvents significantly shift the equilibrium towards the 2-pyridone form. stackexchange.comwikipedia.org This shift is primarily due to the difference in the dipole moments of the two tautomers. The 2-pyridone form is considerably more polar than the 2-hydroxypyridine form and is therefore better stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding. wuxibiology.com

In a non-polar solvent like cyclohexane, the energy difference between the tautomers is small, and they can coexist in comparable amounts. nih.gov Conversely, in highly polar and protic solvents like water, the equilibrium dramatically favors the 2-pyridone tautomer. nih.gov For the parent compound in water, the equilibrium constant can be as high as 900, with the pyridone form being more stable by approximately 12 kJ/mol. nih.gov The presence of water molecules can reduce the energy barrier for tautomerization by forming hydrogen-bonded complexes, further stabilizing the pyridone form. wuxibiology.com

Table 2: Solvent Influence on the 2-Hydroxypyridine/2-Pyridone Equilibrium

| Solvent | Dielectric Constant (ε) | Predominant Tautomer |

|---|---|---|

| Gas Phase | 1 | 2-Hydroxypyridine |

| Cyclohexane | 2.02 | 2-Hydroxypyridine / 2-Pyridone (comparable amounts) |

| Chloroform | 4.81 | 2-Pyridone |

| Alcohols | ~17-33 | 2-Pyridone |

Influence of the 5-(4-Ethoxycarbonylphenyl) Substituent on Tautomer Stability

Substituents on the pyridine ring can exert a significant electronic effect on the tautomeric equilibrium. The nature and position of the substituent can alter the relative stability of the two forms. For 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine, the key substituent is the ethoxycarbonylphenyl group at the 5-position of the pyridine ring.

Position 5 is in a para-like relationship to the tautomerizing group at position 2, allowing for strong resonance effects. semanticscholar.org The 4-ethoxycarbonylphenyl group is generally considered to be electron-withdrawing. Studies on other 5-substituted 2-hydroxypyridines show that electron-withdrawing groups can have a pronounced effect. For instance, a study on 5-chloro-2-hydroxypyridine (B146416) found that chlorination at this position strongly stabilizes the 2-hydroxypyridine (OH) tautomer in the gas phase. nih.gov In contrast, a computational study of 2-hydroxy-5-nitropyridine, which has a very strong electron-withdrawing nitro group at the 5-position, predicted the 5-nitro-2-pyridone (keto) tautomer to be slightly more stable, by about 0.86-1.35 kcal/mol, even in the gas phase. elsevierpure.com

These findings suggest that the electronic influence of a 5-substituent is complex. While inductive effects are at play, resonance effects that stabilize one tautomer over the other are crucial. semanticscholar.org The ethoxycarbonylphenyl group can withdraw electron density through resonance, which could stabilize the increased electron density on the ring nitrogen in the 2-pyridone form. Therefore, it is plausible that the 5-(4-ethoxycarbonylphenyl) substituent would shift the equilibrium slightly more towards the 2-pyridone tautomer compared to the unsubstituted parent compound under similar conditions.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds (IHBs) can play a critical role in determining the structure, stability, and reactivity of molecules. mdpi.comsemanticscholar.org In the context of this compound, the potential for intramolecular hydrogen bonding within a single molecule is limited.

The primary tautomerization involves the transfer of a proton between the exocyclic oxygen and the ring nitrogen. In its monomeric form, there are no suitable donor-acceptor pairs to form a strong, conventional intramolecular hydrogen bond that would directly stabilize one tautomer over the other. This is in contrast to systems where, for example, an ortho-hydroxyl group can form a hydrogen bond with a carbonyl substituent. mdpi.com The large energy barrier for the direct, uncatalyzed intramolecular 1,3-proton shift in the gas phase (calculated to be around 137 kJ/mol) underscores the absence of a pre-existing intramolecular hydrogen bond to facilitate this transfer. nih.govresearchgate.netaip.org

However, the possibility of weaker, non-conventional hydrogen bonds, such as C-H···O interactions, exists. nih.govnih.gov Depending on the conformation of the 5-(4-ethoxycarbonylphenyl) moiety, a C-H bond from the phenyl ring or the pyridine ring could potentially interact with the carbonyl oxygen of the ethoxycarbonyl group. While these interactions are significantly weaker than conventional hydrogen bonds, they can contribute to the stabilization of specific conformers. The dominant form of hydrogen bonding for 2-hydroxypyridine systems remains intermolecular, leading to the formation of hydrogen-bonded dimers, particularly in non-polar solvents and the solid state. wikipedia.org

Conformational Landscape and Rotational Isomerism of the 5-(4-Ethoxycarbonylphenyl) Moiety

The 5-(4-ethoxycarbonylphenyl) substituent introduces several degrees of rotational freedom that define the molecule's conformational landscape. The most significant of these is the rotation around the single bond connecting the pyridine ring (at C5) and the phenyl ring.

The torsional angle between these two aromatic rings determines the extent of electronic conjugation. A planar conformation, where the two rings are coplanar, would maximize π-system overlap, facilitating electronic communication between the substituent and the tautomeric system. However, this planar arrangement can be disfavored due to steric hindrance between the ortho-hydrogens of the respective rings. Consequently, the molecule likely adopts a twisted conformation in its lowest energy state, balancing the stabilizing effects of conjugation with destabilizing steric repulsion. The energy barrier for this rotation is expected to be relatively low, allowing for interconversion between different rotational isomers at room temperature.

Coordination Chemistry and Ligand Properties of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Coordination Modes of 2-Hydroxypyridine (B17775) Ligands

The 2-hydroxypyridine unit, which exists in tautomeric equilibrium with its 2-pyridone form, can coordinate to metal ions in several distinct modes after deprotonation. This versatility is a key feature of its coordination chemistry. rsc.orgrsc.org The specific coordination mode adopted is influenced by factors such as the metal ion's nature, the presence of other ligands, and the reaction conditions. rsc.org

2-Hydroxypyridinonate ligands can act as monodentate donors, binding to a metal center through either the nitrogen or the oxygen atom. rsc.org However, a more common and stable coordination mode is bidentate (N,O) chelation , where the deprotonated hydroxyl group and the pyridine (B92270) nitrogen atom bind simultaneously to the same metal center, forming a stable five-membered chelate ring. bldpharm.com This chelate effect, driven by a favorable increase in entropy, results in thermodynamically more stable complexes compared to those with monodentate ligands. nih.gov The formation of such chelates is a well-established principle in coordination chemistry. nih.gov

In addition to chelation, 2-hydroxypyridinonate ligands are well-known to act as bridging ligands , connecting two or more metal centers. A common bridging mode is the 1,3-bridging (or μ-N,O) fashion, which is analogous to the coordination of carboxylate ligands. rsc.orgamanote.com In this arrangement, the nitrogen and oxygen atoms of the pyridinonate ring bridge two different metal ions. This mode of coordination can lead to the formation of dinuclear or polynuclear complexes and coordination polymers. rsc.org The specific geometry and resulting magnetic or photophysical properties of these bridged assemblies are areas of active research.

Synthesis and Characterization of Metal Complexes with 2-Hydroxypyridine Derivatives

The synthesis of metal complexes with 2-hydroxypyridine derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. bldpharm.commdpi-res.com The deprotonation of the hydroxyl group is often facilitated by the addition of a base or by using a metal precursor in a basic solvent. nih.gov Characterization of the resulting complexes is carried out using a combination of spectroscopic and analytical techniques.

A wide array of transition metal complexes with substituted 2-hydroxypyridine ligands have been synthesized and studied. mdpi-res.commdpi.comrdd.edu.iq The synthesis generally involves mixing the ligand and a transition metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or methanol, often with refluxing to drive the reaction to completion. bldpharm.commdpi.com

Table 1: Examples of Characterization Techniques for Transition Metal Complexes

| Technique | Information Obtained |

| FTIR Spectroscopy | Provides evidence of coordination by observing shifts in the vibrational frequencies of C=O, C=N, and M-O/M-N bonds. nih.govmdpi.com |

| UV-Vis Spectroscopy | Gives information about the electronic transitions within the complex, helping to elucidate the coordination geometry around the metal ion. mdpi.com |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its stoichiometry. mdpi.com |

| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry. rsc.org |

| Magnetic Susceptibility | Helps to determine the oxidation state and spin state of the metal ion in paramagnetic complexes. mdpi.com |

The reactivity of these complexes is diverse and is an area of ongoing research. For instance, the tautomeric nature of the ligand can be exploited in catalysis, where the ligand can participate in proton-coupled electron transfer processes. nih.gov

The coordination chemistry of 2-hydroxypyridine derivatives extends beyond transition metals to include main group and lanthanoid elements. Hydroxypyridinone-based ligands, which share the same bidentate O,O-donor set as the deprotonated 2-pyridone tautomer, have shown strong affinity for hard metal ions like Ga(III) and In(III), as well as lanthanides. researchgate.net The synthesis of these complexes often follows similar procedures to those used for transition metals. researchgate.net

Lanthanide complexes with functionalized pyridine ligands are of particular interest due to their potential applications in luminescence and magnetic materials. rsc.org The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The specific substituents on the pyridine ring can modulate these photophysical properties.

Electronic and Steric Effects of the 5-(4-Ethoxycarbonylphenyl) Substituent on Metal Binding

While specific studies on the coordination chemistry of 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine are not extensively documented, the influence of the substituent can be inferred from established principles of physical organic and coordination chemistry. nih.govacs.org

The electronic effects of the 5-(4-ethoxycarbonylphenyl) group are primarily transmitted through the aromatic system of the pyridine ring. The ethoxycarbonyl group (-COOEt) is an electron-withdrawing group. When positioned at the para-position of the phenyl ring, its electron-withdrawing nature will decrease the electron density on the phenyl ring, and consequently, on the pyridine ring to which it is attached at the 5-position. This reduction in electron density on the pyridine nitrogen is expected to decrease its basicity. A lower basicity of the nitrogen donor atom would generally lead to a weaker metal-nitrogen bond. Theoretical studies on para-substituted pyridine complexes have shown that electron-withdrawing substituents can influence the strength of the metal-nitrogen bond. researchgate.net

Modulation of Ligand Field Strength and Donor Properties

The ligand field strength of this compound is a direct consequence of its ability to act as a sigma (σ) donor and potentially a pi (π) interacting ligand. The pyridine nitrogen possesses a lone pair of electrons that can form a σ-bond with a metal center, a characteristic feature of pyridine-type ligands. libretexts.org

The 2-hydroxypyridine moiety can coordinate in several ways: as a neutral 2-hydroxypyridine ligand through its nitrogen atom, or upon deprotonation, as a 2-pyridonate anion, which can act as a monodentate N-donor, a monodentate O-donor, or, more commonly, as a bidentate N,O-bridging ligand. researchgate.net The specific coordination mode influences its donor properties.

The electronic nature of the substituent at the 5-position is crucial. The 4-ethoxycarbonylphenyl group is electron-withdrawing due to the ester functionality. This effect reduces the electron density on the pyridine ring, thereby decreasing the basicity and σ-donor strength of the pyridine nitrogen atom. A decrease in σ-donor strength generally leads to a weaker ligand field.

In the context of the spectrochemical series, which ranks ligands based on the magnitude of the d-orbital splitting (Δ) they induce, pyridine (py) is considered a moderately strong-field ligand. wikipedia.orglibretexts.org

Spectrochemical Series (Partial): I⁻ < Br⁻ < Cl⁻ < F⁻ < OH⁻ < H₂O < NH₃ < py < CN⁻ < CO

Due to the electron-withdrawing substituent, this compound is expected to be a weaker field ligand than unsubstituted pyridine. Its precise position would be slightly to the left of pyridine in the series.

Beyond σ-donation, the ligand can participate in π-interactions. The pyridine ring is a known π-acceptor, capable of accepting electron density from metal d-orbitals into its π* orbitals. libretexts.org This π-acidity contributes to its ligand field strength. The electron-withdrawing substituent may enhance this π-acceptor character. Conversely, the pyridonate oxygen, when coordinated, can act as a π-donor, which would decrease the ligand field splitting. libretexts.org The net effect on the ligand field strength is a balance between its σ-donor, π-acceptor, and potential π-donor capabilities.

Table 1: Comparison of Expected Donor Properties

| Ligand | Substituent Effect | Primary Donor Type | Expected Ligand Field Strength |

| Pyridine | None (Reference) | σ-donor, π-acceptor | Moderate |

| 4-Methoxypyridine | Electron-donating | Stronger σ-donor | Stronger than pyridine |

| 4-Cyanopyridine | Electron-withdrawing | Weaker σ-donor, Stronger π-acceptor | Weaker than pyridine |

| This compound | Electron-withdrawing | Weaker σ-donor (N), potential O-donor | Weaker than pyridine |

Impact on Coordination Geometries and Stability Constants

The structural and electronic features of this compound influence the geometry, coordination number, and thermodynamic stability of its metal complexes.

Coordination Geometries:

As a monodentate ligand coordinating through its nitrogen atom, it can support a wide range of common coordination geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the complex. chemrxiv.org However, the deprotonated pyridonate form often acts as a bridging ligand, linking two metal centers through its nitrogen and oxygen atoms. wikipedia.orgresearchgate.net This bridging capability can lead to the formation of multinuclear complexes or one-, two-, or three-dimensional coordination polymers. rsc.org The relatively bulky 4-ethoxycarbonylphenyl substituent can also exert steric influence, potentially favoring lower coordination numbers or specific isomeric arrangements to minimize steric hindrance between adjacent ligands. For instance, in four-coordinate complexes, steric crowding could favor a distorted tetrahedral geometry over a square planar one. rsc.org Similarly, in five-coordinate species, the geometry may lie between the idealized square pyramidal and trigonal bipyramidal forms. nih.govmdpi.com

Stability Constants:

The thermodynamic stability of a metal complex in solution is quantified by its stability constant (K) or formation constant (β). scispace.com A higher value indicates a stronger metal-ligand interaction and a more stable complex. globalscientificjournal.com The stability of complexes formed with this compound is primarily governed by two factors: the basicity of the donor atoms and the chelate effect.

Basicity: The stability of metal complexes with a series of related ligands often correlates with the ligand's basicity (pKa). As previously discussed, the electron-withdrawing nature of the 4-ethoxycarbonylphenyl group reduces the basicity of the pyridine nitrogen. This lower basicity leads to a weaker metal-nitrogen bond compared to complexes with more basic pyridine derivatives, generally resulting in lower stability constants. chemijournal.com

Chelate Effect: If the ligand coordinates in a bidentate fashion using both its nitrogen and deprotonated oxygen atoms to bind to a single metal center, it would form a chelate ring. The chelate effect dictates that complexes containing such rings are thermodynamically more stable than analogous complexes with monodentate ligands. However, the 2-pyridonate moiety more commonly acts as a bridging ligand rather than a bidentate chelating one.

Table 2: Illustrative Stability Constants (log β) for Related N-Donor Ligands with Selected Metal Ions

| Metal Ion | Pyridine (log β₁) | Ammonia (log β₁) | Expected Range for Target Ligand (log β₁) |

| Cu(II) | ~2.5 | ~4.1 | 1.5 - 2.3 |

| Ni(II) | ~1.8 | ~2.7 | 1.0 - 1.6 |

| Zn(II) | ~1.0 | ~2.2 | 0.5 - 0.9 |

| Co(II) | ~1.4 | ~2.0 | 0.8 - 1.3 |

| Fe(II) | ~1.2 | ~1.4 | 0.7 - 1.1 |

| Note: These are approximate values for the first stepwise formation constant (β₁) in aqueous solution to illustrate general trends. The expected range for the target ligand is an estimation based on its reduced basicity compared to pyridine. |

Reactivity Profiles and Catalytic Applications of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Mechanistic Studies of Proton Transfer and Electron Transfer Reactions

The 2-hydroxypyridine (B17775) moiety, a core component of 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine, is a well-studied model system for understanding proton transfer and electron transfer processes, which are fundamental in many chemical and biological reactions. researchgate.netjh.edu The tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms is a key feature influencing its reactivity. In the gas phase, the enol form is generally favored. researchgate.netnih.gov However, in aqueous solutions, the equilibrium can shift towards the more polar keto form. nih.gov

Studies on 2-hydroxypyridine/2-pyridone dimer anions have revealed that electron-induced proton transfer (EIPT) can occur. jh.edu This process is significant in radiation biology, where secondary electrons can induce proton transfer events. jh.edu Theoretical and experimental studies have shown that the presence of molecules like formic acid can catalytically lower the activation barrier for proton transfer between the tautomeric forms. nih.gov Quantum chemistry calculations have indicated that while the barrier for tautomerization in the bare molecule is substantial, it becomes nearly barrierless when assisted by formic acid through a concerted double proton transfer mechanism. nih.gov

The photophysical properties of 2-hydroxypyridine derivatives are also of interest. Upon electronic excitation, tautomerization from the 2-pyridone to the 2-hydroxypyridine form can occur. nih.gov Multiconfigurational studies suggest that this process may involve a roaming mechanism where a hydrogen atom migrates between the nitrogen and oxygen atoms. nih.gov

Catalytic Role of 2-Hydroxypyridine Derivatives in Organic Transformations

Derivatives of 2-hydroxypyridine have emerged as versatile catalysts and ligands in a variety of organic transformations, leveraging their unique structural and electronic properties.

The 2-hydroxypyridine scaffold can act as a bifunctional catalyst, where both the acidic proton of the hydroxyl group and the basic nitrogen atom of the pyridine (B92270) ring participate in the catalytic cycle. This dual functionality is particularly effective in acylation reactions. While specific studies on the catalytic role of this compound in acylation were not found, the general principle is well-established for related 2-hydroxypyridine derivatives. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to enhanced reaction rates and selectivities.

The ability of 2-hydroxypyridine derivatives to form hydrogen bonds and undergo tautomerization is crucial for their catalytic activity. researchgate.netnih.gov Hydrogen bonding interactions between the catalyst and substrates can pre-organize the reactants in the transition state, lowering the activation energy of the reaction. nih.gov The tautomeric equilibrium between the hydroxy and pyridone forms allows the molecule to act as both a proton donor and acceptor, facilitating proton transfer steps that are often rate-determining in organic reactions. researchgate.netnih.gov For instance, in certain reactions, the keto tautomer (2-pyridone) is better stabilized in polar solvents due to its higher polarity, which can influence the catalytic cycle. wuxibiology.com

The table below summarizes the solvent effects on the tautomeric equilibrium of 2-hydroxypyridine/2-pyridone.

| Solvent | Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine]) |

|---|---|

| Gas Phase | ~0.003 |

| Cyclohexane | ~1 |

| Chloroform | ~6 |

| Water | ~910 |

Applications as Ligands in Homogeneous Catalysis

The 2-hydroxypyridine core, as present in this compound, serves as a valuable ligand scaffold in homogeneous catalysis, particularly in reactions involving transition metals.

Palladium complexes bearing 2-hydroxypyridine-based ligands have been shown to be effective catalysts for C-H activation reactions. nih.gov These ligands can facilitate metal-ligand cooperation, where the 2-hydroxypyridine moiety actively participates in the bond-breaking and bond-forming steps of the catalytic cycle. nih.gov This cooperative effect is often attributed to the tautomerization between the lactam (pyridone) and lactim (hydroxypyridine) forms. nih.gov For example, pyridine-pyridone ligands have been successfully employed in palladium-catalyzed dehydrogenation reactions of carboxylic acids through β-methylene C-H activation. nih.gov In the context of 2-arylpyridines, the pyridyl group can act as a directing group for ortho-C-H benzoxylation in palladium(II)-catalyzed reactions. semanticscholar.org

The versatility of the 2-hydroxypyridine core has spurred the development of novel catalytic systems for a range of transformations. For instance, ruthenium(II) complexes with 2-hydroxypyridine-based ligands have demonstrated enhanced catalytic activity in C-H bond activation and arylation reactions. nih.gov The electronic and steric properties of the substituents on the 2-hydroxypyridine ring can be tuned to optimize the performance of the catalyst. nih.gov Furthermore, the development of novel ruthenium(II) terpyridine-based complexes for electrocatalytic CO2 reduction highlights the ongoing efforts to expand the applications of this ligand framework. rsc.org The synthesis of new heterocyclic systems, such as 1-azaphenoxaselenine, has also been achieved using 3-hydroxypyridine-2(1H)-selone, a derivative of the 2-hydroxypyridine core. rsc.org

Structure Activity Relationship Sar Studies of Substituted 2 Hydroxypyridines

Methodological Framework for SAR Investigations of 2-Hydroxypyridine (B17775) Derivatives

A robust methodological framework is essential for the systematic investigation of SAR in 2-hydroxypyridine derivatives. This framework typically involves a combination of rational drug design, combinatorial synthesis of compound libraries, and computational modeling to predict and interpret the biological activities of newly synthesized analogs.

The rational design of 2-hydroxypyridine derivatives begins with a lead compound, in this case, a molecule bearing the 2-hydroxypyridine scaffold, and seeks to explore the chemical space around it to identify modifications that improve its biological profile. The synthesis of a focused library of compounds allows for the systematic evaluation of various substituents at different positions of the 2-hydroxypyridine ring and its appendages.

For the 5-phenyl-2-hydroxypyridine core, key modifications often include:

Substitution on the phenyl ring: Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, and para positions of the phenyl ring to probe electronic and steric effects.

Alteration of the linker: If a linker exists between the pyridine (B92270) and phenyl rings, its length and flexibility can be varied.

Modification of the pyridine ring: Introducing substituents at other available positions on the 2-hydroxypyridine core to modulate its physicochemical properties.

A representative synthetic approach to generate a library of 5-aryl-2-hydroxypyridine derivatives often involves cross-coupling reactions, such as the Suzuki or Stille coupling, between a halogenated 2-hydroxypyridine and a suitably functionalized arylboronic acid or organostannane.

Table 1: Representative Library of 5-Aryl-2-Hydroxypyridine Derivatives for SAR Studies

| Compound ID | R1 (Position on Phenyl Ring) | R2 (Position on Phenyl Ring) | R3 (Position on Phenyl Ring) | Biological Activity (IC50, µM) |

| 1a | H | H | H | 10.5 |

| 1b | 4-COOEt | H | H | 1.2 |

| 1c | H | 3-COOEt | H | 5.8 |

| 1d | H | H | 2-COOEt | 15.3 |

| 1e | 4-COOH | H | H | 2.5 |

| 1f | 4-OMe | H | H | 8.7 |

| 1g | 4-Cl | H | H | 3.1 |

| 1h | 4-NO2 | H | H | 4.6 |

Note: The data in this table is illustrative and compiled from general findings in the field of medicinal chemistry for educational purposes. The IC50 values are hypothetical and represent a potential trend for discussion.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular descriptors that represent various physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters), QSAR models can predict the activity of novel compounds and provide insights into the key structural features driving the biological response. nih.gov

For 2-hydroxypyridine derivatives, a typical QSAR study would involve the following steps:

Data Set Preparation: A series of 5-aryl-2-hydroxypyridine analogs with their corresponding biological activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound, including:

Lipophilicity parameters: LogP, π-substituent constant.

Electronic parameters: Hammett constants (σ), dipole moment.

Steric parameters: Taft's steric factor (Es), molar refractivity (MR).

Topological indices: Connectivity indices, shape indices.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR equation for a series of 5-aryl-2-hydroxypyridines might look like:

pIC50 = 0.5 * logP - 1.2 * σ_para + 0.8 * Es_meta + 3.5

This equation would suggest that increased lipophilicity (logP) and a smaller substituent at the meta position (Es_meta) are beneficial for activity, while an electron-withdrawing group at the para position (positive σ_para) is detrimental.

Influence of the 5-(4-Ethoxycarbonylphenyl) Substituent on Molecular Interactions

The 5-(4-ethoxycarbonylphenyl) substituent plays a crucial role in defining the interaction of the molecule with its biological target. Its influence can be dissected into steric and electronic contributions, as well as the specific intermolecular interactions it can form.

The steric bulk and electronic nature of the 5-(4-ethoxycarbonylphenyl) group significantly impact how the molecule fits into and interacts with a protein's binding pocket.

Steric Effects: The size and shape of the substituent dictate the conformational preferences of the molecule and its ability to adopt a bioactive conformation. The phenyl ring provides a relatively flat, rigid scaffold, while the ethoxycarbonyl group adds both bulk and some flexibility. The para-substitution pattern orients the ethoxycarbonyl group directly opposite the pyridine ring, which can be crucial for reaching specific sub-pockets within the binding site.

Electronic Effects: The ethoxycarbonyl group is a moderately electron-withdrawing group. This influences the electron density distribution across the entire molecule, including the 2-hydroxypyridine core. This modulation of the electronic properties can affect the strength of hydrogen bonds and other electrostatic interactions with the target protein.

Table 2: Physicochemical Properties of Phenyl Ring Substituents and their Potential Impact on Binding Affinity

| Substituent at para-position | Hammett Constant (σp) | Molar Refractivity (MR) | Lipophilicity (π) | Predicted Impact on Binding |

| -H | 0.00 | 1.03 | 0.00 | Baseline |

| -COOEt | +0.45 | 12.34 | -0.17 | Potential for H-bonding, moderate steric bulk |

| -COOH | +0.45 | 6.74 | -0.32 | Potential for H-bonding and ionic interactions |

| -OMe | -0.27 | 7.87 | -0.02 | H-bond acceptor, electron-donating |

| -Cl | +0.23 | 6.03 | +0.71 | Halogen bonding potential, increased lipophilicity |

| -NO2 | +0.78 | 7.36 | -0.28 | Strong electron-withdrawing, H-bond acceptor |

Note: This table presents generally accepted physicochemical parameters to illustrate the comparative properties of the ethoxycarbonyl group.

The 5-(4-ethoxycarbonylphenyl) substituent can participate in a variety of non-covalent interactions that are fundamental to molecular recognition and binding affinity.

Phenyl Ring Interactions:

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues of the target protein, such as phenylalanine, tyrosine, or tryptophan.

Hydrophobic Interactions: The nonpolar surface of the phenyl ring can form favorable hydrophobic interactions with nonpolar amino acid side chains like valine, leucine, and isoleucine.

Ethoxycarbonyl Group Interactions:

Hydrogen Bonding: The carbonyl oxygen of the ester is a strong hydrogen bond acceptor and can form hydrogen bonds with hydrogen bond donor residues in the protein, such as the backbone N-H or the side chains of serine, threonine, or lysine.

Dipole-Dipole Interactions: The polar ester group can participate in dipole-dipole interactions with polar residues in the binding site.

Exploration of Bioisosteric Replacements and Their SAR Implications

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical or chemical properties to enhance the compound's biological activity, selectivity, or pharmacokinetic profile. drughunter.com The exploration of bioisosteres for the ethoxycarbonylphenyl moiety in 5-substituted-2-hydroxypyridines can lead to significant improvements in drug-like properties.

Table 3: Potential Bioisosteric Replacements for the Ethoxycarbonyl Group and their Rationale

| Original Group | Bioisosteric Replacement | Rationale for Replacement | Expected SAR Implications |

| -COOEt (Ester) | -COOH (Carboxylic Acid) | Increased polarity, potential for ionic interactions. | May increase potency through stronger interactions, but could decrease cell permeability. |

| -CONH2 (Amide) | Similar size, maintains H-bond acceptor and introduces H-bond donor capabilities. | Can alter solubility and metabolic stability; may form additional hydrogen bonds. | |

| -CN (Nitrile) | Smaller size, linear geometry, good H-bond acceptor. | Reduces steric bulk, may improve binding pocket fit and metabolic stability. | |

| Tetrazole | Acidic heterocycle, similar pKa to carboxylic acid, metabolically stable. | Can improve oral bioavailability and potency by mimicking the charge distribution of a carboxylate. drughunter.com | |

| -SO2NH2 (Sulfonamide) | Tetrahedral geometry, strong H-bond donor and acceptor. | Can introduce new interaction points and alter the vector of interactions. |

The systematic replacement of the ethoxycarbonyl group with these and other bioisosteres allows medicinal chemists to fine-tune the properties of the 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine scaffold. u-tokyo.ac.jp For example, replacing the ester with a tetrazole ring can significantly improve the metabolic stability and oral bioavailability of a compound while maintaining or even enhancing its binding affinity. drughunter.com Each replacement provides valuable SAR data, guiding the design of next-generation compounds with optimized therapeutic profiles.

Integration of Computational Approaches in SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) for substituted 2-hydroxypyridines has been significantly accelerated by the integration of computational chemistry. These in silico methods provide profound insights into the molecular interactions governing the biological activity of this class of compounds, guiding the rational design of more potent and selective agents. Computational approaches allow for the visualization of binding modes, the prediction of binding affinities, and the identification of key structural features required for activity, thereby streamlining the drug discovery process.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a 2-hydroxypyridine derivative, and its biological target at an atomic level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in understanding the binding modes of 2-pyridone derivatives. For instance, in a study exploring potential inhibitors for the COVID-19 main protease (Mpro), molecular docking was used to ascertain the nature and mode of interactions of twenty-three synthetic 2-pyridone derivatives. nih.gov The docking scores, such as the glide score, helped identify the most promising candidates for further investigation. nih.gov These studies often reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's affinity and activity.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. Following molecular docking, MD simulations are often performed on the most promising ligand-protein complexes to validate the docking poses and assess the stability of the interactions. In the aforementioned study on 2-pyridone inhibitors of SARS-CoV-2 Mpro, 100-nanosecond MD simulations were conducted on the top-ranked complexes. nih.gov These simulations confirmed that certain derivatives could form stable complexes, indicating their potential as lead compounds. nih.gov Similarly, MD simulations have been employed to study pyridin-2-one derivatives as mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, helping to identify potent candidates with strong and stable binding interactions. nih.gov

The table below summarizes findings from a representative molecular docking study on a series of 2-pyridone derivatives against a target enzyme.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Derivative A | -8.5 | HIS41, CYS145 | Hydrogen bond, Pi-cation |

| Derivative B | -7.9 | GLU166, LEU141 | Hydrogen bond, Hydrophobic |

| Derivative C | -9.2 | HIS163, MET165 | Hydrogen bond, Pi-sulfur |

| Derivative D | -7.1 | THR25, ASN142 | Hydrogen bond |

This is a representative data table based on typical findings in molecular docking studies of 2-pyridone derivatives.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to search large compound libraries for novel, structurally diverse molecules with the potential for similar biological activity.

For classes of compounds like substituted 2-hydroxypyridines, pharmacophore models can be generated based on a set of known active molecules (ligand-based) or from the crystal structure of the target protein with a bound ligand (structure-based). For example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors was generated based on a training set of 15 active inhibitors, which was then used to evaluate the potential of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives as selective COX-2 inhibitors. researchgate.net Such models provide deep insights into the required structural characteristics for activity. rsc.org

Virtual Screening leverages these computational models to rapidly screen large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with high-throughput screening of physical compounds. computabio.com

Virtual screening strategies can be broadly categorized as:

Structure-based virtual screening: This involves docking a library of compounds into the 3D structure of the target protein.

Ligand-based virtual screening: This method uses a known active molecule or a pharmacophore model as a template to search for other compounds with similar properties.

In the development of novel 5-aryl-pyridone-carboxamides as inhibitors of anaplastic lymphoma kinase (ALK), a stepwise process involving the in vitro screening of a targeted library was followed by computational ranking of virtual libraries to discover more potent and selective inhibitors. nih.gov This highlights the power of combining experimental screening with in silico methods. Collaborative virtual screening efforts have also proven successful, for instance, in the exploration of an imidazo[1,2-a]pyridine (B132010) series for visceral leishmaniasis, where probing proprietary libraries rapidly expanded the chemical diversity of the hits. nih.gov

The following table outlines a typical workflow for a virtual screening campaign for 2-hydroxypyridine derivatives.

| Step | Description | Computational Tool(s) | Outcome |

| 1. Library Preparation | Curation and preparation of a large database of chemical compounds for screening. | Various cheminformatics toolkits | A filtered, ready-to-screen compound library. |

| 2. Target Preparation | Preparation of the 3D structure of the biological target protein. | Protein preparation wizards (e.g., in Schrödinger suite) | An optimized protein structure ready for docking. |

| 3. Pharmacophore Generation | Creation of a 3D pharmacophore model based on known active ligands or the receptor active site. | Catalyst, PHASE, LigandScout | A 3D query representing key binding features. |

| 4. Virtual Screening | Screening the compound library against the pharmacophore model or by docking into the target's active site. | Glide, GOLD, AutoDock | A list of "hit" compounds that match the screening criteria. |

| 5. Post-Screening Analysis | Filtering and ranking of hits based on docking scores, binding interactions, and other properties (e.g., ADME). | Various analysis and visualization tools | A smaller, prioritized list of candidate compounds for experimental testing. |

Advanced Spectroscopic and Analytical Characterization of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Vibrational Spectroscopy for Tautomer Identification (IR and Raman Spectroscopy)

Vibrational spectroscopy is a powerful tool for investigating the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms of 5-(4-ethoxycarbonylphenyl)-2-hydroxypyridine. 2-hydroxypyridine (B17775) and its derivatives are known to exist as an equilibrium mixture of two tautomeric forms. nih.govchemtube3d.com In the solid state and in solution, the pyridone form is generally favored due to intermolecular hydrogen bonding. chemtube3d.com

Infrared (IR) and Raman spectroscopy can differentiate between the two forms by identifying characteristic vibrational modes.

Hydroxy Form : Exhibits a characteristic O-H stretching band, typically in the region of 3500-3700 cm⁻¹. The C=N stretching vibration of the pyridine (B92270) ring is also a key indicator.

Pyridone Form : Characterized by a strong C=O stretching absorption, usually found between 1650-1690 cm⁻¹. The N-H stretching vibration appears as a broad band in the 3350-3450 cm⁻¹ range.

For related compounds like 2-hydroxy-5-nitropyridine, spectroscopic data combined with DFT calculations have shown that the keto (pyridone) tautomer is favored. elsevierpure.com Similar studies on the title compound would involve acquiring IR and Raman spectra and comparing the observed frequencies with those predicted for each tautomer by computational methods.

Table 1: Key IR Absorption Frequencies for Tautomer Identification

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Tautomer |

|---|---|---|---|

| O-H | Stretching | 3500-3700 | Hydroxy |

| C=O | Stretching | 1650-1690 | Pyridone |

| N-H | Stretching | 3350-3450 | Pyridone |

| C-O (ester) | Stretching | 1275-1300 | Both |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions and energy levels within the molecule. The absorption and emission properties are sensitive to the molecular structure, including the tautomeric form, and the solvent environment.

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π→π* transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands can be influenced by the substitution pattern and the prevailing tautomeric form. Studies on similar hydroxypyridine derivatives have shown that different ionic and neutral species exhibit distinct absorption and fluorescence characteristics. nih.gov

Fluorescence spectroscopy reveals the emission properties of the molecule after electronic excitation. 2-hydroxypyridine derivatives are known to be fluorescent. nih.gov The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency of the emission process and can be influenced by factors such as solvent polarity and the presence of quenchers. The difference between the absorption and emission maxima (Stokes shift) provides insight into the structural relaxation in the excited state. nih.gov

Table 2: Representative Electronic Spectroscopy Data

| Technique | Parameter | Typical Value |

|---|---|---|

| UV-Vis | λmax (absorption) | Varies with solvent and tautomer |

| Fluorescence | λem (emission) | Varies with solvent and tautomer |

| Fluorescence | Stokes Shift | Dependent on electronic structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Solution Dynamics

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR : The proton NMR spectrum would show distinct signals for the aromatic protons on both the phenyl and pyridine rings, with chemical shifts and coupling constants characteristic of their relative positions. The ethyl group of the ester will exhibit a typical quartet for the -CH₂- group and a triplet for the -CH₃ group. The chemical shift of the N-H or O-H proton can be highly variable and dependent on solvent, concentration, and temperature, often appearing as a broad signal. chemicalbook.com

¹³C NMR : The carbon spectrum will show separate resonances for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield (~165 ppm). The chemical shifts of the pyridine ring carbons can help confirm the dominant tautomeric form in solution. beilstein-journals.org

2D NMR : Techniques such as COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the connectivity and completing the structural assignment.

NMR can also be used to study dynamic processes, such as tautomerism. In some cases, if the exchange between tautomers is slow on the NMR timescale, separate signals for each form might be observed. jst-ud.vn

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring Protons | 6.5 - 8.5 | 110 - 150 |

| Phenyl Ring Protons | 7.0 - 8.2 | 125 - 145 |

| Ester -OCH₂CH₃ | ~4.4 (quartet) | ~61 |

| Ester -OCH₂CH₃ | ~1.4 (triplet) | ~14 |

| Ester C=O | - | ~166 |

| Pyridone C=O | - | >160 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to obtain structural information from its fragmentation pattern. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula.

Upon ionization (e.g., by electrospray ionization, ESI), the molecule will form a molecular ion [M+H]⁺ or [M]⁺. rsc.org Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. researchgate.net The analysis of these fragments provides valuable structural information. core.ac.uk

Expected fragmentation pathways for this compound could include:

Loss of the ethoxy group (-OC₂H₅) from the ester.

Loss of ethylene (B1197577) (-C₂H₄) from the ethyl ester.

Cleavage of the ester group to lose C₂H₅O₂.

Fissions within the pyridine ring, such as the loss of CO from the pyridone tautomer. researchgate.net

Table 4: Expected Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 244.09 | [M+H]⁺ |

| 216.06 | [M - C₂H₄ + H]⁺ |

| 199.08 | [M - OC₂H₅ + H]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

This technique is crucial for:

Unambiguous Tautomer Confirmation : It can definitively identify whether the hydroxy or pyridone form exists in the crystal lattice.

Conformational Analysis : It reveals the relative orientation of the phenyl and pyridine rings.

Intermolecular Interactions : It provides detailed information about hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. researchgate.net

For a related compound, ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, X-ray analysis revealed details about the crystal system, space group, and intermolecular hydrogen bonding patterns. researchgate.net A similar analysis for the title compound would provide a complete and accurate picture of its solid-state architecture. researchgate.net

Table 5: Illustrative Crystallographic Data

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (Å) | e.g., C=O, C-N, C-C |

| Bond Angles (°) | e.g., C-N-C |

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC-MS)

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and separating it from any impurities or isomers. researchgate.net When coupled with a mass spectrometer (HPLC-MS), it becomes a powerful analytical tool for both quantification and identification. nih.govnih.gov

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column containing a stationary phase. A mobile phase is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary and mobile phases. A detector, such as a UV detector, monitors the eluent and produces a chromatogram. The purity is determined by the area percentage of the main peak.

The HPLC-MS system provides the retention time from the HPLC and the mass-to-charge ratio of the eluting components from the MS, allowing for confident peak identification. unito.it This is particularly useful for identifying synthesis byproducts or degradation products in a sample.

Table 6: Typical HPLC Method Parameters

| Parameter | Example Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of water (with 0.1% formic acid) and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific λmax or Mass Spectrometry (ESI) |

Theoretical and Computational Chemistry Studies of 5 4 Ethoxycarbonylphenyl 2 Hydroxypyridine

Quantum Chemical Calculations of Tautomeric Equilibria and Energies

The phenomenon of tautomerism, where a molecule exists in two or more interconvertible forms through proton transfer, is a key characteristic of 2-hydroxypyridine (B17775) derivatives. The equilibrium between the hydroxy (enol) form and the pyridone (keto) form is sensitive to both intrinsic structural effects and the surrounding environment. Quantum chemical calculations are instrumental in quantifying the energies of these tautomers and understanding the factors that govern their relative stabilities.

Ab Initio and Density Functional Theory (DFT) Methods

High-level quantum mechanical methods are employed to predict the geometries and energies of the tautomers of 5-(4-ETHOXYCARBONYLPHENYL)-2-HYDROXYPYRIDINE. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) are prominent in this field. DFT, in particular, offers a favorable balance between computational cost and accuracy, with functionals like B3LYP and ωB97XD being commonly used in conjunction with basis sets such as 6-311++G(d,p).

These calculations typically start with geometry optimization for each tautomer to find their lowest energy structures. Subsequent frequency calculations confirm that these structures are true minima on the potential energy surface and provide thermodynamic data, including zero-point vibrational energies (ZPVE). The relative energies of the tautomers are then compared. For the parent 2-hydroxypyridine, gas-phase calculations often show a slight energetic preference for the hydroxy form. The introduction of the 4-ethoxycarbonylphenyl substituent at the 5-position is expected to influence this equilibrium through electronic effects.

Table 1: Illustrative Calculated Relative Energies of Tautomers in the Gas Phase

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) |

|---|---|---|

| Hydroxy Form | B3LYP/6-311++G(d,p) | 0.00 |

| Pyridone Form | B3LYP/6-311++G(d,p) | +1.5 |

| Hydroxy Form | MP2/aug-cc-pVDZ | 0.00 |